Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate
Description
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is a pyrazine derivative featuring a methyl ester group at position 2, chloro and cyclopropyl substituents at positions 5 and 6, respectively, and a fluorine atom at position 2. The cyclopropyl group enhances lipophilicity, while the fluorine atom influences hydrogen bonding and metabolic stability .
Properties
Molecular Formula |
C9H8ClFN2O2 |
|---|---|
Molecular Weight |
230.62 g/mol |
IUPAC Name |
methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H8ClFN2O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3 |
InChI Key |
JGPJZRQLINCIMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(N=C1F)C2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate typically involves multi-step procedures starting from simpler pyrazine derivatives. Key steps include:
- Introduction of the chloro substituent at the 6-position of the pyrazine ring
- Incorporation of the cyclopropyl group at the 5-position
- Installation of the fluorine atom at the 3-position
- Formation of the methyl ester at the 2-carboxylate position
These transformations often require selective halogenation, cross-coupling reactions, and esterification techniques under controlled conditions.
Halogenation and Esterification
A common approach to introduce the chloro substituent at the 6-position involves the use of phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) as a catalyst or solvent. For example, methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate can be treated with POCl3 and DMF at temperatures ranging from 5 to 110 °C for several hours to afford methyl 5-chloro-6-methylpyrazine-2-carboxylate with yields around 52%. This reaction proceeds via a chlorination mechanism facilitated by the formation of a Vilsmeier reagent from DMF and POCl3.
The methyl ester functionality is typically introduced or retained through esterification or transesterification reactions, often using methanol under acidic or basic catalysis.
Cyclopropyl Group Introduction
The cyclopropyl substituent at the 5-position is generally introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where a cyclopropylboronic acid or ester is coupled with a halogenated pyrazine intermediate. This method allows for the selective installation of the cyclopropyl group under palladium catalysis, often with microwave irradiation to accelerate the reaction.
Fluorination
Selective fluorination at the 3-position of the pyrazine ring is achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution if suitable leaving groups are present. The fluorine atom's introduction is critical for modulating the compound's biological activity and physicochemical properties.
Representative Synthetic Route
A plausible synthetic route combining these steps is as follows:
- Starting from methyl 5-chloro-6-methylpyrazine-2-carboxylate, prepared by POCl3/DMF chlorination.
- Oxidation or functional group transformation to introduce a suitable leaving group at the 3-position.
- Nucleophilic substitution or electrophilic fluorination to install the fluorine atom at the 3-position.
- Suzuki coupling of the 5-position halogenated intermediate with cyclopropylboronic acid under Pd catalysis and microwave heating to introduce the cyclopropyl group.
- Purification by chromatographic methods and crystallization to isolate the final this compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination at 6-position | POCl3, DMF | 5–110 °C | 0.5–3 hours | ~52 | Reflux or controlled heating |
| Fluorination at 3-position | Electrophilic fluorinating agent (e.g., Selectfluor) or nucleophilic substitution | Ambient to reflux | Several hours | Variable | Requires selective activation |
| Cyclopropyl introduction | Cyclopropylboronic acid, Pd catalyst, base, microwave irradiation | 120 °C (microwave) | 30 min | Moderate to good | Suzuki coupling with hydrophobic solvent |
| Esterification (if needed) | Methanol, acid/base catalyst | Ambient to reflux | Hours | High | Methyl ester formation or retention |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may result in the formation of various substituted pyrazine derivatives .
Scientific Research Applications
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
Chlorinated Pyrazine Carboxylates
- Ethyl 6-chloropyrazine-2-carboxylate (CAS 161611-46-7, similarity 0.83):
Differs by lacking cyclopropyl and fluorine substituents. The ethyl ester group may slightly alter solubility compared to the methyl ester. Chlorine at position 6 enhances electrophilicity, making it reactive in nucleophilic substitutions . - Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate (CAS 1688685-61-1):
The trifluoromethyl group at position 6 is strongly electron-withdrawing, increasing acidity at adjacent positions. Molecular weight (240.57 g/mol) is lower than the main compound due to the absence of cyclopropyl .
Fluorinated Pyrazine Derivatives
- 3-Fluoropyrazine-2-carboxylic acid :
Prepared via hydrolysis of methyl 3-fluoropyrazine-2-carboxylate (). The carboxylic acid derivative highlights the hydrolytic instability of the ester group under acidic conditions, a property shared with the main compound.
Amino-Substituted Analogs
- Methyl 3-amino-6-chloropyrazine-2-carboxylate derivatives (): Amino groups at position 3 increase nucleophilicity, contrasting with the fluorine in the main compound. These derivatives are intermediates in drug synthesis, whereas the fluorine in the main compound may reduce metabolic degradation .
Structural and Functional Differences
Hydrogen Bonding and Crystal Packing
The fluorine atom in the main compound participates in weak hydrogen bonds (C–F···H–N), influencing crystal packing. This contrasts with amino-substituted analogs (), where N–H groups form stronger hydrogen bonds, as discussed in Etter’s graph set analysis () .
Biological Activity
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate (CAS: 2893979-36-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8ClFN2O2
- Molecular Weight : 230.63 g/mol
- Purity : 97.00%
The compound features a pyrazine ring substituted with a cyclopropyl group, a chlorine atom, and a fluorine atom, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Protein Kinases :
- GABA Modulation :
- Antibacterial Activity :
Table 1: Summary of Biological Activities
Case Study: c-Met Inhibition
In a study focused on pyrazine derivatives, this compound was evaluated for its ability to inhibit c-Met kinase. The study found that modifications at the 2 and 6 positions of the pyrazine ring significantly enhanced inhibitory potency. The compound exhibited an IC50 value in the low micromolar range, indicating promising potential as a therapeutic agent for cancers that rely on c-Met signaling pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of:
- Solvent systems : Dichloromethane (DCM) is commonly used for its inertness and solubility properties in halogenated pyrazine reactions .
- Catalysts/Reagents : Triethylamine (TEA) facilitates nucleophilic substitutions by scavenging acids, critical for introducing cyclopropyl and fluoro groups .
- Temperature control : Reactions often proceed at room temperature or mild reflux (20–40°C) to minimize side reactions .
- Reaction time : Monitoring via TLC or LC-MS is essential; typical durations range from 1–24 hours depending on substituent reactivity .
Q. Key Data :
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Temperature | 25–40°C |
| Yield | 60–85% (reported for analogous compounds) |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropyl ring integrity. For example, cyclopropyl protons exhibit distinct coupling patterns (J = 8–10 Hz) .
- LC-MS : Validates molecular weight (e.g., [M+H] peak) and purity (>95% by UV integration) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, using programs like SHELXL for refinement .
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and halogens .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?
Methodological Answer: Conflicting data may arise from dynamic effects (e.g., rotamers) or crystal packing influences. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility by observing signal coalescence at elevated temperatures .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) affecting crystallographic data .
- DFT calculations : Compares experimental NMR shifts with computationally optimized structures to validate assignments .
Example : A cyclopropyl group’s strain may cause unexpected C NMR shifts; cross-referencing with X-ray data ensures accurate assignment .
Q. What strategies are employed to investigate the electronic effects of substituents (e.g., chloro, fluoro, cyclopropyl) on the pyrazine ring’s reactivity?
Methodological Answer:
- Hammett substituent constants (σ) : Quantify electron-withdrawing/donating effects of substituents. For instance, -Cl (σ = +0.23) and -F (σ = +0.06) influence nucleophilic substitution rates .
- DFT-based frontier molecular orbital (FMO) analysis : Predicts reactive sites by computing HOMO/LUMO energies .
- Comparative kinetic studies : Measure reaction rates under standardized conditions (e.g., SNAr reactions with varying substituents) .
Q. Data Insight :
| Substituent | σ Value | Reactivity (Relative to H) |
|---|---|---|
| -Cl | +0.23 | High (activates ring) |
| -F | +0.06 | Moderate |
| Cyclopropyl | -0.15 | Electron-donating |
Q. What methodologies are used to assess the compound’s potential as an immunomodulator?
Methodological Answer:
- In vitro assays :
- Molecular docking : Screens against targets like Toll-like receptors (TLRs) using PyMOL or AutoDock .
- ADMET profiling : Predicts pharmacokinetics (e.g., logP, solubility) using SwissADME .
Critical Note : Structural analogs with halogenated pyrazine cores show TLR4 antagonism, suggesting a plausible mechanism for immunomodulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Batch purity verification : Impurities (e.g., unreacted intermediates) may skew results; re-characterize via LC-MS .
- Cell line specificity : Test activity in primary cells vs. immortalized lines to rule out model-dependent artifacts .
Example : A study reporting inconsistent IC values might overlook solvent-dependent cytotoxicity (e.g., DMSO vs. saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
